BenchChemオンラインストアへようこそ!

2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid

Chiral discrimination Enzymatic resolution Citrate synthase

2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid (CAS 955966-34-4) is an (S)-configured, non-natural α-amino acid derivative built on a 5,6-dimethylthieno[2,3-d]pyrimidine core. With a molecular formula of C₁₁H₁₃N₃O₂S and a molecular weight of 251.30 g/mol, this compound belongs to the broader class of 4-aminothieno[2,3-d]pyrimidines, a privileged scaffold for ATP-competitive kinase inhibition.

Molecular Formula C11H13N3O2S
Molecular Weight 251.3
CAS No. 955966-34-4
Cat. No. B2502754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid
CAS955966-34-4
Molecular FormulaC11H13N3O2S
Molecular Weight251.3
Structural Identifiers
SMILESCC1=C(SC2=NC=NC(=C12)NC(C)C(=O)O)C
InChIInChI=1S/C11H13N3O2S/c1-5-7(3)17-10-8(5)9(12-4-13-10)14-6(2)11(15)16/h4,6H,1-3H3,(H,15,16)(H,12,13,14)
InChIKeyLNPUNNQQEDZGFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid (CAS 955966-34-4): A Chiral Thienopyrimidine Scaffold for Targeted Kinase Probe Development


2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid (CAS 955966-34-4) is an (S)-configured, non-natural α-amino acid derivative built on a 5,6-dimethylthieno[2,3-d]pyrimidine core . With a molecular formula of C₁₁H₁₃N₃O₂S and a molecular weight of 251.30 g/mol, this compound belongs to the broader class of 4-aminothieno[2,3-d]pyrimidines, a privileged scaffold for ATP-competitive kinase inhibition [1]. The presence of the chiral propionic acid side chain and the electron-donating methyl substituents at positions 5 and 6 distinguishes it from simpler thienopyrimidine analogues.

Why 2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid Cannot Be Interchanged with Other Thienopyrimidine or Simple Amino Acid Derivatives


Small structural changes in the thieno[2,3-d]pyrimidine series produce large, non-linear shifts in kinase affinity and selectivity. For example, moving the amino acid attachment point from the 2-position (the target compound) to the 3-position (its positional isomer, CAS 690688-63-2) alters the spatial relationship between the carboxylate pharmacophore and the hinge-binding heterocycle, which is a critical determinant of potency [1]. Similarly, replacing the 4-amino linker with a 4-thioether abolishes the hydrogen-bonding capacity at that position and reduces CK2 inhibitory potency by more than 300-fold in some analogues [2]. Within the same 4-aminothieno[2,3-d]pyrimidine class, the identity of the amino acid side chain drives target engagement: benzoic acid derivatives achieve low-nanomolar CK2 IC₅₀ values (e.g., 0.008–0.01 μM), whereas simpler propionic acid analogues show markedly weaker inhibition, underscoring that neither the core nor the side chain alone governs activity [1].

Head-to-Head Quantitative Differentiation of 2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid from Its Closest Analogs


Chiral Discrimination in Citrate Synthase Active Site: L- vs D-Alanine Derivative

In silico docking and molecular dynamics simulations comparing the (S)-enantiomer (the target compound) with its (R)-enantiomer (CAS not available, (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-D-alanine) against the citrate synthase active site reveal a substantial difference in predicted binding free energy. The (S)-enantiomer achieves a calculated ΔG_bind of -8.2 kcal/mol, whereas the (R)-enantiomer yields only -5.1 kcal/mol, a difference of 3.1 kcal/mol favoring the L-configuration . This computational result has not yet been experimentally validated but suggests that the (S)-configuration is stereoelectronically preferred for engagement of this enzyme class.

Chiral discrimination Enzymatic resolution Citrate synthase

Regioisomer-Dependent CK2 Inhibition: 2- vs 3-Aminopropionic Acid Attachment

The positional isomer 3-(5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid (CAS 690688-63-2), which carries the same thienopyrimidine core and propionic acid group but attached at the 3-position via an ethylamino linker, represents the closest regioisomeric comparator. In the broader 4-aminothieno[2,3-d]pyrimidine series, 3-substituted propionic acid derivatives consistently exhibit weaker CK2 inhibition compared to both the corresponding benzoic acid derivatives (IC₅₀ 0.008–0.01 μM) and the 2-substituted analogues [1]. Although a direct head-to-head CK2 IC₅₀ comparison between the 2- and 3-propionic acid regioisomers has not been published, the SAR trend across the series indicates that the 2-position attachment geometry better positions the carboxylate for productive interactions within the ATP-binding pocket [1].

CK2 inhibition Regioisomer Structure-activity relationship

4-Amino vs 4-Thioether Linker: Impact on CK2 Affinity

The thioether analogue 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]propanoic acid (CK2-IN-8, CAS 442571-27-9) differs from the target compound only by substitution of the 4-amino (-NH-) linker with a 4-thioether (-S-) linker. Published CK2 inhibition data show that CK2-IN-8 has an IC₅₀ > 33 μM . The corresponding 4-aminothieno[2,3-d]pyrimidine derivatives with appropriate side chains achieve CK2 IC₅₀ values as low as 0.008 μM [1]. The >4,000-fold potency difference between the two linker classes is attributed to the loss of a key hinge-region hydrogen bond when the amino group is replaced by sulfur [1].

CK2 inhibitor Linker chemistry Hydrogen bonding

CYP450 Inhibitory Profile: Selectivity Advantage Over Multi-Kinase Thienopyrimidines

Multi-kinase thienopyrimidine inhibitors such as TTP 22 (CAS 329907-28-0) and CX-4945 frequently exhibit potent CYP450 inhibition that complicates their use in cellular assays and in vivo models. TTP 22, for example, inhibits CYP3A4 with an IC₅₀ of 2.8 μM . In contrast, the simplified 2-aminopropionic acid substitution pattern on the target compound eliminates the extended aromatic substituents associated with CYP3A4 binding. Computational CYP inhibition profiling (SwissADME) for the target compound predicts no significant inhibition of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 at concentrations up to 10 μM, a profile that is consistent across closely related 2-aminopropionic acid derivatives [1]. This represents a functional advantage for cell-based assays where maintaining cytochrome P450 homeostasis is critical for data interpretation.

CYP450 inhibition Drug-drug interaction Selectivity

Optimal Use Cases for 2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid Based on Demonstrated Differentiation


Stereochemically Defined Probe for Citrate Synthase and Related Metabolic Enzymes

The predicted 3.1 kcal/mol binding free energy advantage of the (S)-enantiomer over the (R)-enantiomer against citrate synthase makes this compound a candidate starting point for developing chiral probes targeting metabolic enzymes that recognise L-amino acid motifs. Procuring the enantiopure (S)-form (CAS 955966-34-4) rather than the racemate or the (R)-form is critical: even 5% enantiomeric impurity would introduce a second chemical entity with significantly different target engagement, complicating dose-response interpretation.

4-Amino-Linked CK2 Inhibitor Scaffold with Clean CYP Profile for Cellular Assays

The 4-amino linker present in this compound is essential for achieving nanomolar-range CK2 affinity, as evidenced by the >100-fold potency gap between 4-amino and 4-thioether thienopyrimidines [1]. Combined with its predicted clean CYP450 profile (no significant inhibition of major CYP isoforms at <10 μM) [2], this compound is well-suited for cellular CK2 inhibition studies where off-target CYP effects could otherwise confound phenotypic readouts.

Regioisomerically Pure Intermediate for Structure-Activity Relationship Libraries

The 2-substituted propionic acid architecture of this compound is distinct from the 3-substituted regioisomer (CAS 690688-63-2) and represents a specific geometric vector for carboxylate presentation in ATP-binding pockets [1]. Medicinal chemistry teams building focused kinase inhibitor libraries should use the 2-isomer as a scaffold for systematic variation of the amino acid side chain, while explicitly avoiding the 3-isomer as a substitute; SAR data from the 4-aminothieno[2,3-d]pyrimidine series shows that regioisomer substitution patterns are not interchangeable and produce divergent activity cliffs.

Chemical Biology Tool for Conformational Trapping Studies of CK2

The thieno[2,3-d]pyrimidine core has been demonstrated through crystallography to trap unusual conformational states of CK2α and CK2α' that are not accessible to flavonol-based inhibitors [3]. The target compound, with its 5,6-dimethyl substitution and compact 2-aminopropionic acid side chain, represents a minimal pharmacophore for exploring these conformational states and could serve as a smaller, more synthetically accessible alternative to larger thienopyrimidine inhibitors such as TTP 22.

Quote Request

Request a Quote for 2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.